Cas no 2227916-84-7 (rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine)

Technical Introduction: rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine is a chiral cyclopropane derivative featuring a nitrothiophene substituent, which confers unique electronic and steric properties. The rigid cyclopropane scaffold enhances structural stability, while the nitrothiophene moiety offers potential for further functionalization or participation in redox-active processes. This compound’s stereochemistry (rac-(1R,3R)) may be of interest in asymmetric synthesis or as a building block for pharmacologically active molecules. Its amine group provides a handle for derivatization, making it versatile for applications in medicinal chemistry or materials science. The combination of a strained ring system and electron-withdrawing nitro group suggests utility in designing ligands or catalysts with tailored reactivity.
rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine structure
2227916-84-7 structure
商品名:rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine
CAS番号:2227916-84-7
MF:C10H14N2O2S
メガワット:226.295361042023
CID:5825585
PubChem ID:165704928

rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine
    • 2227916-84-7
    • rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
    • EN300-1813387
    • インチ: 1S/C10H14N2O2S/c1-10(2)6(5-11)9(10)7-3-4-8(15-7)12(13)14/h3-4,6,9H,5,11H2,1-2H3/t6-,9+/m0/s1
    • InChIKey: FAUWNBSEZWROMG-IMTBSYHQSA-N
    • ほほえんだ: S1C(=CC=C1[C@H]1[C@H](CN)C1(C)C)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 226.07759887g/mol
  • どういたいしつりょう: 226.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 100Ų

rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1813387-5.0g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
5g
$4764.0 2023-06-01
Enamine
EN300-1813387-10g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
10g
$7065.0 2023-09-19
Enamine
EN300-1813387-5g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
5g
$4764.0 2023-09-19
Enamine
EN300-1813387-1.0g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
1g
$1643.0 2023-06-01
Enamine
EN300-1813387-0.1g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
0.1g
$1447.0 2023-09-19
Enamine
EN300-1813387-10.0g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
10g
$7065.0 2023-06-01
Enamine
EN300-1813387-2.5g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
2.5g
$3220.0 2023-09-19
Enamine
EN300-1813387-0.5g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
0.5g
$1577.0 2023-09-19
Enamine
EN300-1813387-0.25g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
0.25g
$1513.0 2023-09-19
Enamine
EN300-1813387-1g
rac-[(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropyl]methanamine
2227916-84-7
1g
$1643.0 2023-09-19

rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine 関連文献

Related Articles

rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamineに関する追加情報

Racemic (1R,3R)-2,2-Dimethyl-3-(5-Nitrothiophen-2-Yl)cyclopropylmethanamine: A Comprehensive Overview

The compound rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine (CAS No. 2227916-84-7) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of cyclopropylmethanamines, which are known for their unique chemical properties and biological activities. The presence of a 5-nitrothiophen-2-yl group introduces additional complexity and functionality to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of cyclopropylmethanamines in drug discovery due to their ability to act as inhibitors or agonists in various biological systems. The racemic nature of this compound indicates that it exists as a mixture of two enantiomers, which can have different pharmacokinetic and pharmacodynamic profiles. Understanding the stereochemistry of such compounds is crucial for optimizing their therapeutic potential and minimizing adverse effects.

The 5-nitrothiophen-2-yl substituent plays a pivotal role in modulating the electronic properties of the molecule. Thiophene rings are known for their aromaticity and ability to participate in π-π interactions, which can enhance the binding affinity of the compound to target proteins. The nitro group further increases the electron-withdrawing effects, potentially influencing the compound's reactivity and stability.

From a synthetic perspective, the preparation of rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine involves a series of carefully designed reactions. The use of chiral auxiliary agents or asymmetric catalysis is often employed to control the stereochemistry during synthesis. Recent advancements in asymmetric synthesis have made it possible to achieve high enantiomeric excess (ee) in such compounds, which is essential for their application in pharmaceuticals.

Biologically, this compound has shown promising activity in preclinical studies as a potential modulator of ion channels and receptors. Its ability to interact with these targets makes it a candidate for treating conditions such as epilepsy, pain, and inflammation. However, further research is needed to fully understand its mechanism of action and safety profile.

In terms of applications, cyclopropylmethanamines like this compound are being explored for their potential in developing novel antibiotics. The unique structure of these molecules allows them to disrupt bacterial cell membranes or inhibit essential enzymes, offering a new avenue against antibiotic-resistant pathogens.

From an environmental standpoint, understanding the degradation pathways and ecological impact of rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine is critical for sustainable chemical practices. Recent studies have focused on green chemistry approaches to minimize waste and energy consumption during its synthesis.

In conclusion, rac-(1R,3R)-2,2-dimethyl-3-(5-nitrothiophen-2-yl)cyclopropylmethanamine (CAS No. 2227916-84-7) represents a versatile molecule with diverse applications across multiple disciplines. Its complex structure and functional groups make it an intriguing subject for further research and development.

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